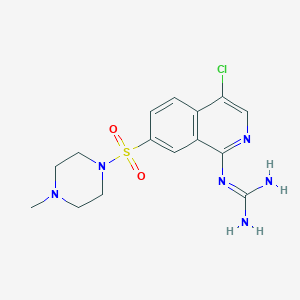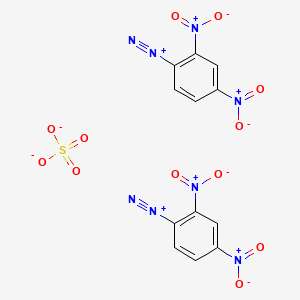![molecular formula C17H28Cl2N2O3 B13747147 [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride CAS No. 100811-88-9](/img/structure/B13747147.png)
[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride is a chemical compound with the molecular formula C17H28Cl2N2O3 and a molecular weight of 379.32 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a piperidin-1-ium moiety, and a propoxycarbonyl group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride involves several steps. One common synthetic route includes the esterification of 4-amino-2-ethoxybenzoic acid with 3-piperidinopropanol, followed by the formation of the azaniumdichloride salt . The reaction conditions typically involve the use of an acid catalyst and a dehydrating agent to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidin-1-ium group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride involves its interaction with specific molecular targets. The piperidin-1-ium moiety is known to interact with biological receptors, potentially affecting cellular pathways and processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain enzymatic activities and receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride include:
- 4-Amino-2-ethoxybenzoic acid 3-piperidinopropyl ester dihydrochloride
- 2-Ethoxy-4-amino-benzoic acid- (3-piperidino-propylester), dihydrochloride These compounds share structural similarities but differ in specific functional groups and their positions . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100811-88-9 |
|---|---|
Molekularformel |
C17H28Cl2N2O3 |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropyl 4-amino-2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C17H26N2O3.2ClH/c1-2-21-16-13-14(18)7-8-15(16)17(20)22-12-6-11-19-9-4-3-5-10-19;;/h7-8,13H,2-6,9-12,18H2,1H3;2*1H |
InChI-Schlüssel |
XFSSXIUFZOFTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)OCCCN2CCCCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)




![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)






![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
